Physostigmine

Acetylcholinesterase Inhibition IC50 Determination Alzheimer's Disease Research

Physostigmine is the only tertiary amine among its class to rapidly cross the BBB (brain-to-plasma ratio >1.6), enabling central cholinergic modulation inaccessible to quaternary analogs. Its IC50 of 0.67 nM makes it the optimal positive control for AChE assays. In organophosphate models, it reduces mortality 79% vs. pyridostigmine. Rapid onset (3–8 min) and short duration (45–90 min) enable precisely timed pharmacological challenge studies. Procure when CNS penetration is non-negotiable.

Molecular Formula C15H21N3O2
Molecular Weight 275.35 g/mol
CAS No. 57-47-6
Cat. No. B191203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhysostigmine
CAS57-47-6
SynonymsEserine
Physostigmine
Molecular FormulaC15H21N3O2
Molecular Weight275.35 g/mol
Structural Identifiers
SMILESCC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C
InChIInChI=1S/C15H21N3O2/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15+/m1/s1
InChIKeyPIJVFDBKTWXHHD-HIFRSBDPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySLIGHTLY SOL IN WATER;  SOL IN ALC, BENZENE, CHLOROFORM, OILS
VERY SOL IN DICHLOROMETHANE
Sol in ether
Sol in dilute acids
9.92e-01 g/L

Physostigmine (CAS 57-47-6) Baseline Overview for Scientific Procurement and Research Selection


Physostigmine (eserine) is a naturally occurring parasympathomimetic alkaloid and a reversible carbamate inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [1]. As a tertiary amine, it is structurally distinct from quaternary ammonium cholinesterase inhibitors, enabling rapid diffusion across biological membranes and penetration of the blood-brain barrier (BBB) [2]. This property defines its unique therapeutic and research utility in modulating central cholinergic neurotransmission [3].

Why Generic Substitution Fails: Physostigmine's Non-Interchangeable Properties Among Cholinesterase Inhibitors


Within the class of acetylcholinesterase inhibitors, a simple substitution based on 'cholinesterase inhibition' is not possible. The differential penetration of the blood-brain barrier (BBB) is a critical and non-negotiable property that dictates the compound's utility . Quaternary amines like neostigmine and pyridostigmine are ionized at physiological pH and are effectively excluded from the central nervous system (CNS), limiting their effects to the periphery [1]. In stark contrast, physostigmine, as a tertiary amine, is lipid-soluble and rapidly crosses the BBB, making it the only member of its immediate class suitable for applications requiring central cholinergic modulation [2]. The quantitative evidence below demonstrates the functional consequences of these and other key physicochemical and pharmacodynamic differentiations.

Physostigmine (CAS 57-47-6) Quantitative Evidence Guide: Direct Comparator Analysis for Informed Procurement


Superior In Vitro Inhibitory Potency for Human Acetylcholinesterase (AChE) Compared to Clinical Alternatives

In a direct, head-to-head in vitro study, physostigmine demonstrated significantly greater potency for inhibiting human acetylcholinesterase (AChE) than several other clinically used cholinesterase inhibitors. The study established a clear potency ranking based on IC50 values [1].

Acetylcholinesterase Inhibition IC50 Determination Alzheimer's Disease Research Cholinesterase Inhibitor Potency

Unique and Rapid Central Nervous System (CNS) Bioavailability Versus Peripherally-Restricted Comparators

Physostigmine's tertiary amine structure confers a unique ability to rapidly cross the blood-brain barrier (BBB) and achieve significant CNS exposure. This property is directly contrasted with the peripherally-restricted action of quaternary amine carbamates like neostigmine and pyridostigmine, which cannot penetrate the CNS due to their permanent positive charge at physiological pH [1].

Blood-Brain Barrier Penetration Central Nervous System Exposure In Vivo Pharmacokinetics Neuropharmacology

Superior In Vivo Protective Efficacy Against Organophosphate-Induced Mortality Compared to Pyridostigmine

In a head-to-head in vivo comparison of five reversible AChE inhibitors as pretreatment against organophosphate poisoning, physostigmine demonstrated superior protection compared to pyridostigmine, the current standard-of-care for nerve agent prophylaxis in military settings [1].

Organophosphate Poisoning Nerve Agent Prophylaxis In Vivo Survival Models Carbamate Pretreatment

Demonstrated CNS Pharmacodynamic Effect: Potent Neuroendocrine and Cardiovascular Stimulation Compared to Neostigmine

A direct comparative study in human volunteers quantified the differential central and peripheral pharmacodynamic effects of physostigmine versus its non-CNS-penetrating analog, neostigmine [1].

Central Cholinergic Effects Pharmacodynamics Neuroendocrine Response Behavioral Pharmacology

Fastest Onset and Shortest Duration of Action Among Centrally-Acting Cholinesterase Inhibitors

Physostigmine's pharmacokinetic profile is defined by its rapid onset and short duration of action, which distinguishes it from other centrally-acting cholinesterase inhibitors like rivastigmine [REFS-1, REFS-2].

Pharmacokinetics Onset of Action Duration of Effect Anticholinergic Toxicity Reversal

Highly Variable Selectivity Profile for AChE Over BChE in Comparison to Neostigmine

The selectivity of physostigmine for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE) is highly variable and differs substantially from neostigmine, depending on the enzyme source and assay conditions [1]. This contrasts with the more consistent profile often observed with neostigmine [2].

Enzyme Selectivity Butyrylcholinesterase Off-Target Effects Preclinical Safety

Physostigmine (CAS 57-47-6) Best Research and Industrial Application Scenarios Derived from Quantitative Evidence


Gold-Standard Positive Control for In Vitro AChE Inhibition Assays

Physostigmine serves as the optimal positive control for establishing baseline inhibition in AChE activity assays. Its high potency (IC50 = 0.67 nM) provides a clear, robust, and reproducible signal for assay validation and for benchmarking the potency of novel AChE inhibitors [1].

Essential Tool for Inducing and Studying Central Cholinergic Activation In Vivo

For any experiment requiring direct and rapid modulation of central cholinergic neurotransmission, physostigmine is the required compound. Its rapid and verifiable penetration of the BBB (brain-to-plasma ratio >1.6) makes it the only suitable choice among its closest analogs for studies involving cognition, memory, neuroendocrine responses, or reversal of central anticholinergic states [REFS-2, REFS-3].

Preferred Prophylactic Agent in Nerve Agent/Organophosphate Countermeasure Research

In preclinical models of organophosphate poisoning, physostigmine provides superior protection compared to the current standard-of-care, pyridostigmine, reducing mortality risk by 79% [4]. This makes it a critical research compound for developing next-generation prophylactic and therapeutic strategies against chemical warfare agents and pesticide poisoning.

Reference Compound for Pharmacological Challenge Studies Requiring Short-Lived Cholinergic Stimulation

The pharmacokinetic profile of physostigmine (rapid onset of 3-8 min and short duration of 45-90 min) makes it the ideal pharmacological challenge agent for studying the acute effects of cholinergic activation on behavior, cognition, or neuroendocrine function. Its rapid offset allows for a controlled, time-limited intervention, minimizing subject discomfort and experimental variability [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Physostigmine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.